6,2'-Dimethoxyflavone
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Overview
Description
6,2’-DIMETHOXYFLAVONE is a naturally occurring flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 6,2’-DIMETHOXYFLAVONE has gained attention in scientific research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,2’-DIMETHOXYFLAVONE typically involves the methylation of flavone precursors. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of 6,2’-DIMETHOXYFLAVONE may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification using techniques like column chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6,2’-DIMETHOXYFLAVONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or other nucleophiles.
Major Products:
Oxidation: Formation of quinones or hydroxylated flavones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of various substituted flavones depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,2’-DIMETHOXYFLAVONE involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic proteins.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
6,2’-DIMETHOXYFLAVONE is unique compared to other similar flavonoids due to its specific methoxy substitution pattern. Similar compounds include:
5-hydroxy-3,7-dimethoxyflavone: Known for its inhibitory activity against calcium-mediated cell-cycle regulation.
5,7-dimethoxyflavone: Studied for its anti-inflammatory and anticancer properties.
8-formyl-3’,4’-dihydroxy-6,7-dimethoxyflavone: Isolated from Ziziphus jujuba and known for its unique structural features.
These compounds share similar biological activities but differ in their specific substitution patterns and resulting chemical properties.
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
6-methoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-11-7-8-16-13(9-11)14(18)10-17(21-16)12-5-3-4-6-15(12)20-2/h3-10H,1-2H3 |
InChI Key |
PJJFYUAXYSKODT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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